molecular formula C10H14ClN B12067836 (1S)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

(1S)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B12067836
M. Wt: 183.68 g/mol
InChI Key: XOALSEFEPRQWJI-JTQLQIEISA-N
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Description

(1S)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a chlorophenyl group, a methyl group, and an amine group, making it a versatile compound in various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzaldehyde.

    Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a reaction with nitroethane in the presence of a base to form 2-chloro-β-nitrostyrene.

    Reduction: The nitrostyrene is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield (1S)-1-(2-Chlorophenyl)-2-methylpropan-1-amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields secondary or tertiary amines.

    Substitution: Results in substituted chlorophenyl derivatives.

Scientific Research Applications

(1S)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in studies involving neurotransmitter analogs and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
  • (1S)-1-(2-Bromophenyl)-2-methylpropan-1-amine hydrochloride
  • (1S)-1-(2-Chlorophenyl)-2-ethylpropan-1-amine hydrochloride

Uniqueness

(1S)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in targeted research applications where specific interactions and effects are desired.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

(1S)-1-(2-chlorophenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H14ClN/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10H,12H2,1-2H3/t10-/m0/s1

InChI Key

XOALSEFEPRQWJI-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C1=CC=CC=C1Cl)N

Canonical SMILES

CC(C)C(C1=CC=CC=C1Cl)N

Origin of Product

United States

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